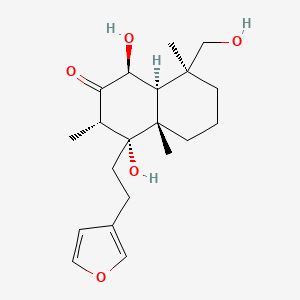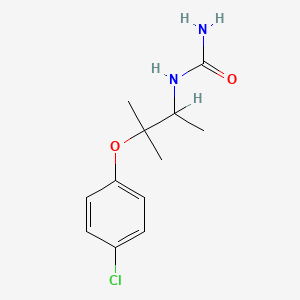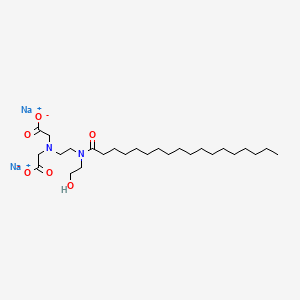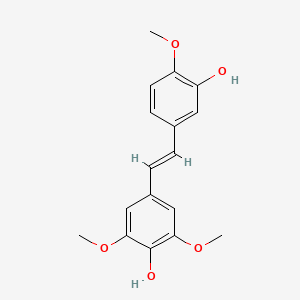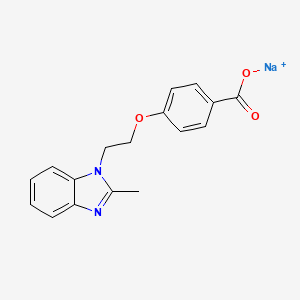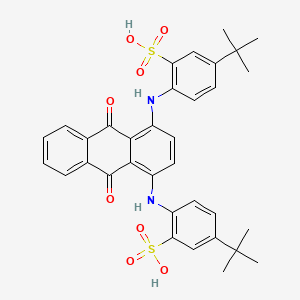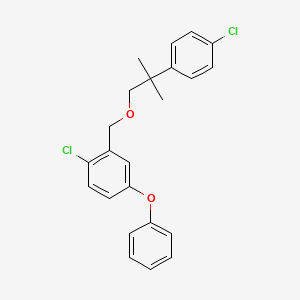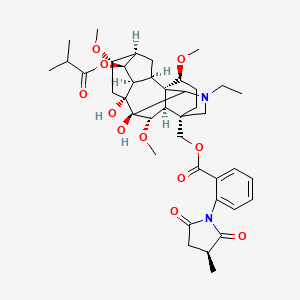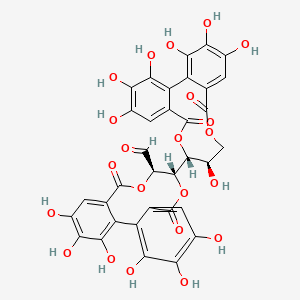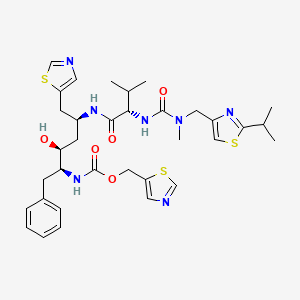
2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-11-(phenylmethyl)-8-(5-thiazolylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-11-(phenylmethyl)-8-(5-thiazolylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- is a complex organic compound with a multifaceted structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts. Common synthetic routes may include:
Formation of the thiazole rings: This can be achieved through cyclization reactions involving thioamides and α-haloketones.
Introduction of hydroxyl and ester groups: These functional groups can be introduced through esterification and hydroxylation reactions using appropriate reagents.
Assembly of the final structure: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The thiazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ester groups would produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups can interact with various biological targets, providing insights into cellular processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. The presence of thiazole rings suggests it may have antimicrobial or anticancer activity, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole rings may bind to enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,7,12-Tetraazatridecan-13-oic acid derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Thiazole-containing compounds: These compounds have thiazole rings as a common feature and may exhibit similar biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique arrangement allows for distinct chemical reactivity and biological interactions, making it a valuable compound for research and development.
Propiedades
Número CAS |
165314-98-7 |
|---|---|
Fórmula molecular |
C34H45N7O5S3 |
Peso molecular |
728.0 g/mol |
Nombre IUPAC |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1-phenyl-6-(1,3-thiazol-5-yl)hexan-2-yl]carbamate |
InChI |
InChI=1S/C34H45N7O5S3/c1-21(2)30(40-33(44)41(5)16-25-18-47-32(38-25)22(3)4)31(43)37-24(12-26-14-35-19-48-26)13-29(42)28(11-23-9-7-6-8-10-23)39-34(45)46-17-27-15-36-20-49-27/h6-10,14-15,18-22,24,28-30,42H,11-13,16-17H2,1-5H3,(H,37,43)(H,39,45)(H,40,44)/t24-,28+,29+,30+/m1/s1 |
Clave InChI |
YBDSRUOJYXBXTK-GKIXMTHWSA-N |
SMILES isomérico |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC2=CN=CS2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
SMILES canónico |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CS2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)

